molecular formula C9H10O2S B3432174 1-(Methylsulfonyl)-4-vinylbenzene CAS No. 97410-25-8

1-(Methylsulfonyl)-4-vinylbenzene

Cat. No.: B3432174
CAS No.: 97410-25-8
M. Wt: 182.24 g/mol
InChI Key: BFMBTATYOXZSJD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a vinyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylsulfonyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzenesulfonyl chloride with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long-chain polymers. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.

    1-(Methylsulfonyl)-4-methylbenzene: Similar structure but with a methyl group instead of a vinyl group.

    1-(Methylsulfonyl)-4-phenylbenzene: Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

1-(Methylsulfonyl)-4-vinylbenzene is unique due to the presence of both a vinyl group and a methylsulfonyl group. The vinyl group provides reactivity for polymerization and other addition reactions, while the methylsulfonyl group influences the electronic properties of the benzene ring, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-ethenyl-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMBTATYOXZSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97410-25-8
Record name 1-ethenyl-4-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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